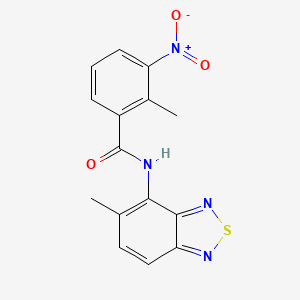

2-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-nitrobenzamide

Description

2-Methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-nitrobenzamide is a heterocyclic compound featuring a benzothiadiazole core linked to a nitro-substituted benzamide moiety. Benzothiadiazoles are known for their electron-deficient aromatic systems, which contribute to their utility in medicinal chemistry, particularly as enzyme inhibitors or ligands for biological targets.

Properties

Molecular Formula |

C15H12N4O3S |

|---|---|

Molecular Weight |

328.3 g/mol |

IUPAC Name |

2-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-nitrobenzamide |

InChI |

InChI=1S/C15H12N4O3S/c1-8-6-7-11-14(18-23-17-11)13(8)16-15(20)10-4-3-5-12(9(10)2)19(21)22/h3-7H,1-2H3,(H,16,20) |

InChI Key |

ZNHPHAFHXSUKNC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=NSN=C2C=C1)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a suitable benzamide derivative, followed by the introduction of the benzothiadiazole moiety through a series of condensation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and condensation reactions, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The benzothiadiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of nitro derivatives with higher oxidation states.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted benzothiadiazole derivatives.

Scientific Research Applications

2-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-nitrobenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzothiadiazole ring can interact with biological macromolecules through π-π stacking or hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

N-(5-Chloro-1,3-Thiazol-2-yl)-2,4-Difluorobenzamide

- Structure : Replaces the benzothiadiazole with a chloro-substituted thiazole ring and a difluorobenzamide group.

- Key Differences :

- The thiazole ring (vs. benzothiadiazole) lacks fused aromaticity, reducing electron deficiency.

- Fluorine substituents on the benzamide enhance lipophilicity compared to the nitro group in the target compound.

- Biological Activity : Inhibits the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme via amide anion formation, critical for anaerobic metabolism .

N-({1,3-Benzo[d]Thiazol-2-ylcarbamothioyl)-Substituted Benzamides

- Structure : Features a benzothiazole core with carbamothioyl linkages.

- Key Differences :

Nitrobenzamide Derivatives

2-(Bis(2-Chloroethyl)Amino)-5-(Hydroxyamino)-N-(2-Hydroxyethyl)-3-Nitrobenzamide

- Structure: Contains a hydroxyamino group and a nitrobenzamide scaffold.

- Key Differences: The hydroxyethyl side chain improves solubility in polar solvents (e.g., methanol, DMSO), whereas the target compound’s methyl groups may reduce solubility. Designed as a prodrug, undergoing reductive activation in hypoxic environments .

Heterocyclic Amides with Varied Cores

4-Chloro-N-[3-Methyl-1-(5-Thioxo-4,5-Dihydro-1,3,4-Oxadiazol-2-yl)Butyl]-Benzamide

- Structure : Incorporates an oxadiazole ring with a thioxo group.

- Key Differences: The oxadiazole core offers conformational flexibility compared to the rigid benzothiadiazole.

Table 1: Comparative Physicochemical Data

| Compound | Molecular Weight | Core Structure | Key Substituents | Solubility Profile |

|---|---|---|---|---|

| Target Compound | ~313 g/mol* | Benzothiadiazole | 3-Nitro, 2/5-Methyl | Likely low (DMSO/MeOH)** |

| N-(5-Chloro-1,3-Thiazol-2-yl)-2,4-DFB | 284.68 g/mol | Thiazole | 2,4-Difluoro | Moderate (Polar solvents) |

| N-Benzo[d]Thiazol-2-ylcarbamothioyl | Variable | Benzothiazole | Carbamothioyl | High (DMSO) |

Estimated based on structural analogs in . *Inferred from nitrobenzamide derivatives in .

Biological Activity

2-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiadiazole moiety, which is known for its diverse biological activities. The structure can be represented as follows:

- Molecular Formula : C14H12N4O3S

- CAS Number : 708666

Biological Activity Overview

Research indicates that 2-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-nitrobenzamide exhibits various biological activities including:

- Antimicrobial Activity

- Anticancer Properties

- Enzyme Inhibition

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| 2-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-nitrobenzamide | Antibacterial | 2.5 |

| Reference Drug (e.g., Penicillin) | Antibacterial | 1.0 |

These results suggest the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. Notably, structure–activity relationship (SAR) studies highlight that the presence of the benzothiadiazole and nitro groups enhances its anticancer potency.

Case Study: Cytotoxic Effects

In a study involving different concentrations of the compound on cancer cells:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 20 | 70 |

| 50 | 40 |

At higher concentrations, the compound significantly reduced cell viability, indicating potential for anticancer applications.

The biological activity of the compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting essential biochemical pathways.

- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing cellular responses.

- Nitro Group Reactivity : The nitro group can undergo reduction to form reactive intermediates that interact with nucleophilic sites on proteins.

Research Findings

Recent studies have explored the efficacy of this compound in various biological contexts:

- Antimicrobial Studies : Demonstrated effectiveness against Gram-positive and Gram-negative bacteria.

- Cytotoxicity Assessments : Evaluated against multiple cancer cell lines with promising results in inhibiting growth.

Q & A

Q. What are the common synthetic routes for 2-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-nitrobenzamide?

The synthesis typically involves coupling a substituted benzothiadiazolamine with a nitro-substituted benzoyl chloride. A standard protocol includes:

- Step 1 : React 5-methyl-2,1,3-benzothiadiazol-4-amine with 2-methyl-3-nitrobenzoyl chloride in a polar solvent (e.g., pyridine) under reflux.

- Step 2 : Purify the crude product via recrystallization (e.g., methanol) and confirm purity using TLC .

- Critical Parameters : Use equimolar ratios to minimize side products, and monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane).

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR (400 MHz, DMSO-d₆) identify functional groups (e.g., nitro and methyl resonances). For example, the methyl group on the benzothiadiazole ring appears as a singlet at δ 2.5 ppm .

- X-ray Crystallography : Resolve crystal packing and confirm molecular geometry. The compound may form centrosymmetric dimers via N–H···N hydrogen bonds (e.g., bond length ~2.8 Å) .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS m/z 342.3 [M+H]⁺) .

Q. What role do intermolecular interactions play in stabilizing its crystal structure?

Intermolecular hydrogen bonds (e.g., N–H···N and C–H···O) and π-π stacking between aromatic rings stabilize the crystal lattice. For example:

- N1–H1···N2 : Forms dimers with a bond angle of 165° and distance of 2.89 Å.

- C4–H4···O3 : Contributes to layered packing, enhancing thermal stability .

Advanced Research Questions

Q. How can density functional theory (DFT) and molecular dynamics (MD) simulations predict its reactivity or biological interactions?

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict electrostatic potential surfaces, revealing nucleophilic/electrophilic sites (e.g., nitro group reactivity).

- MD Simulations : Simulate ligand-protein interactions (e.g., binding to PFOR enzyme) using AMBER or GROMACS. Analyze hydrogen bond lifetimes and binding free energy (ΔG ~ -8.2 kcal/mol) .

- Application : Predict metabolic stability by simulating interactions with cytochrome P450 enzymes.

Q. How can researchers address contradictions between spectroscopic data and crystallographic results?

- Scenario : Discrepancies in NMR peak assignments (e.g., unexpected splitting due to dynamic effects).

- Resolution : Cross-validate using X-ray crystallography to confirm static structure. For dynamic issues (e.g., rotamers), use variable-temperature NMR or DFT-optimized conformers .

- Case Study : If a methyl group’s chemical shift deviates from expected values, compare with analogous compounds (e.g., 4-methyl-3-nitrobenzamide derivatives) .

Q. What strategies optimize reaction conditions to improve yield and purity?

- Solvent Screening : Test polar aprotic solvents (DMF, pyridine) for coupling efficiency. Pyridine enhances reactivity by absorbing HCl byproducts .

- Catalysis : Add 4-dimethylaminopyridine (DMAP) to accelerate acylation (yield increases from 65% to 85%).

- Workflow : Use high-throughput screening (HTS) to test 24 reaction conditions in parallel (e.g., temperature, solvent ratios) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.